molecular formula C7H11N3 B2687383 3-Azidocycloheptene CAS No. 70908-32-6

3-Azidocycloheptene

Cat. No. B2687383
CAS RN: 70908-32-6
M. Wt: 137.186
InChI Key: BSPRMVJNKMKJQO-UHFFFAOYSA-N
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Description

3-Azidocycloheptene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an azide derivative of cycloheptene, which is a seven-membered cyclic hydrocarbon. This compound has been extensively studied due to its unique properties, which make it useful in the fields of organic chemistry, materials science, and biomedical research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on 3-Azidocycloheptene has contributed to the synthesis of new heterocyclic compounds. For instance, azuleno[1,2-b]- and azuleno[1,2-c]thiophenes were synthesized by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of 3-oxotetrahydrothiophene, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (Fujimori et al., 1983).

Multicomponent Cascade Reactions

A study demonstrated the formation of a strained 3-azabicyclo[3.2.0]heptane derivative through a novel multicomponent cascade reaction. This process predominantly yielded one diastereoisomer, and the resulting azabicycloheptanes were identified as important pharmacophores (Kriis et al., 2010).

Synthesis of Biologically and Industrially Important Molecules

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, which are crucial in various research fields, was facilitated using a DBU–water system. This approach offered advantages in atom economy, environmental impact, and reaction conditions, yielding high-quality results in shorter times (Singh et al., 2013).

Ligand Field Analysis

Research into the ligand field of the azido ligand in Co(II)-azido complexes provided insights into bonding parameters and magnetic anisotropy. This study contributed to a better understanding of the behavior of the N3(-) ligand as a strong σ and π donor (Schweinfurth et al., 2015).

Nitrido Nitrogen Source Development

Azabicycloheptadienes, an alternative to azides, have been used in synthesizing nitrides. This approach offered a safer and more soluble method in nonpolar solvents, leading to the development of novel nitride compounds (Mindiola & Cummins, 1998).

properties

IUPAC Name

3-azidocycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPRMVJNKMKJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C=CC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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